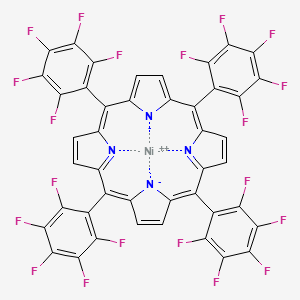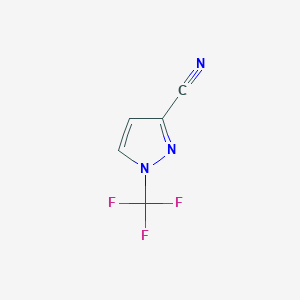
(R)-tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a chemical compound that belongs to the class of oxathiazolidines These compounds are characterized by a five-membered ring containing oxygen, sulfur, and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide typically involves the reaction of tert-butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate with an oxidizing agent to introduce the dioxide functionality. Common oxidizing agents used in this reaction include hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the dioxide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted oxathiazolidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Binding to active sites and inhibiting enzyme activity.
Modulating signaling pathways: Interfering with key signaling molecules and pathways involved in cellular processes.
Inducing oxidative stress: Generating reactive oxygen species that can damage cellular components and lead to cell death.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate
Uniqueness
®-tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is unique due to its specific substituents and the presence of the dioxide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H17NO5S |
|---|---|
Peso molecular |
251.30 g/mol |
Nombre IUPAC |
tert-butyl (5R)-5-ethyl-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO5S/c1-5-7-6-10(16(12,13)15-7)8(11)14-9(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1 |
Clave InChI |
KAIIZZXQUWMVAF-SSDOTTSWSA-N |
SMILES isomérico |
CC[C@@H]1CN(S(=O)(=O)O1)C(=O)OC(C)(C)C |
SMILES canónico |
CCC1CN(S(=O)(=O)O1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanenitrile](/img/structure/B12960677.png)
![Pyrrolo[1,2-a]quinoxalin-9-amine](/img/structure/B12960680.png)
![Benzoic acid, 3-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12960688.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-1H-inden-5-yl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12960696.png)




![2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B12960721.png)
